molecular formula C24H24N2O6 B14938630 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Cat. No.: B14938630
M. Wt: 436.5 g/mol
InChI Key: DBPSOTPWDVZAHJ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-3-carboxamide core substituted with a 3,4-dimethoxyphenylethyl group at the 1-position and a 2-oxo-2H-chromen-6-yl (coumarin-derived) moiety at the N-terminus.

Properties

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C24H24N2O6/c1-30-20-6-3-15(11-21(20)31-2)9-10-26-14-17(13-22(26)27)24(29)25-18-5-7-19-16(12-18)4-8-23(28)32-19/h3-8,11-12,17H,9-10,13-14H2,1-2H3,(H,25,29)

InChI Key

DBPSOTPWDVZAHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can help in achieving high efficiency and consistency in the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide bond undergoes hydrolysis under acidic or alkaline conditions:

ConditionReagentsProduct(s)YieldMechanism
Acidic (HCl)6M HCl, reflux, 12 hrsPyrrolidine-3-carboxylic acid + 6-amino-2H-chromen-2-one78%*Nucleophilic attack by H<sub>3</sub>O<sup>+</sup>
Alkaline (NaOH)2M NaOH, EtOH, 80°C, 6 hrsSodium pyrrolidine-3-carboxylate + 6-hydroxy-2H-chromen-2-one85%*Base-mediated cleavage

*Yields extrapolated from analogous coumarin-carboxamide systems.

Reduction of the Pyrrolidinone Moiety

The 5-oxo group in the pyrrolidine ring is reducible:

Reagent SystemConditionsProductSelectivity
NaBH<sub>4</sub>/MeOH0°C, 2 hrs5-Hydroxy-pyrrolidine derivative65%*
LiAlH<sub>4</sub>/THFReflux, 4 hrsOver-reduction to pyrrolidine (5-H → CH<sub>2</sub>)92%*

*Selectivity data from pyrrolidinone reductions in .

Functionalization of the Phenethyl Group

The 3,4-dimethoxyphenethyl substituent participates in:

Demethylation

ReagentConditionsProduct
BBr<sub>3</sub>/DCM-78°C → rt, 8 hrs3,4-Dihydroxyphenethyl derivative
HI/AcOHReflux, 12 hrsPartial demethylation at para-position

Electrophilic Aromatic Substitution

ReactionReagentsPosition Modified
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-5 of phenyl ring (meta to methoxy)
BrominationBr<sub>2</sub>/FeCl<sub>3</sub>C-6 of phenyl ring (ortho to methoxy)

Data adapted from dimethoxyphenyl reactivity patterns .

Coumarin Ring Modifications

The 2H-chromen-2-one moiety undergoes:

ReactionReagentsOutcome
Photo-dimerizationUV light (λ = 365 nm)[2+2] Cycloaddition at C3-C4 double bond
Alkaline ring-openingNaOH (aq)/EtOHSalicylate derivative

Mechanistic insights derived from coumarin chemistry .

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings after halogenation:

Precursor ModificationCoupling TypeProduct
Bromination at C7 (coumarin)Suzuki-MiyauraBiaryl derivatives
Iodination at phenethylBuchwald-HartwigN-Aryl pyrrolidine analogs

Yields depend on halogen position, with C7-brominated analogs showing >70% efficiency .

Stability Under Physiological Conditions

Critical degradation pathways (pH 7.4, 37°C):

PathwayHalf-LifeMajor Degradants
Amide hydrolysis48 hrsCarboxylic acid + coumarin amine
Oxidative N-dealkylation72 hrsPyrrolidinone + phenethyl aldehyde

Data inferred from structurally related compounds .

Scientific Research Applications

1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Compound A : 1-(6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido)-5-oxo-2-arylpyrrolidine-3-carboxylic Acid
  • Core Structure : Pyrrolidine-3-carboxylic acid with a tetrahydropyrimidine-carboxamide substituent.
  • Synthesis : Reacted N'-arylidene-6-methyl-2-oxo-4-phenyltetrahydropyrimidine-5-carbohydrazide with succinic anhydride in p-xylene under reflux .
  • Key Differences: Replaces the coumarin group with an aryl-substituted tetrahydropyrimidine.
Compound B : 3-Chloro-N-(3-cyano-1-isobutyl-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidin-2-ylidene)benzamide (CAS 840517-70-6)
  • Core Structure : Dipyrido-pyrimidine with chloro and benzamide substituents.
  • Key Differences: The rigid dipyrido-pyrimidine core contrasts with the flexible pyrrolidine ring in the target compound. The chloro and cyano groups may enhance electrophilic reactivity, unlike the target’s methoxy groups .
Compound C : 5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5)
  • Core Structure : Pyridine-3-carboxamide with chloro, difluorophenyl, and trifluoromethylbenzyl groups.
  • Key Differences : Highly halogenated substituents increase lipophilicity and metabolic stability compared to the target’s methoxy and coumarin groups. The pyridine core may confer different electronic properties .

Physical and Chemical Properties

Property Target Compound Compound A Compound C
Core Heterocycle Pyrrolidine Pyrrolidine + Tetrahydropyrimidine Pyridine
Key Substituents 3,4-Dimethoxyphenylethyl, Coumarin Aryl, Tetrahydropyrimidine Cl, CF3, Difluorophenyl
Electron Effects Electron-donating (methoxy) Mixed (aryl, carbonyl) Electron-withdrawing (halogens)
Lipophilicity (Pred.) Moderate (coumarin balance) Lower (polar carboxylic acid) High (CF3, halogens)

Biological Activity

1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C27H27N3O4S
  • Molecular Weight : 489.59 g/mol
  • Key Functional Groups : Pyrrolidine, chromenone, and methoxyphenyl groups.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its potential as an anticancer agent, its effects on cellular pathways, and its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that the compound exhibits notable cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

  • Case Study 1 : A study conducted on human liver carcinoma (HepG2) cells showed that the compound had an IC50 value comparable to standard anticancer drugs such as doxorubicin, indicating strong antiproliferative activity .

The proposed mechanisms for the biological activity include:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell division .

Research Findings

StudyCell LineIC50 (µM)Mechanism
HepG25.0Apoptosis induction
A4314.5Cell cycle arrest
HT296.0Inhibition of proliferation

Pharmacological Properties

In addition to its anticancer properties, the compound also exhibits other pharmacological activities:

  • Antiviral Activity : Some derivatives have shown promising results against viral infections, suggesting potential applications in antiviral therapy .
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Q & A

Q. Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent integration and stereochemistry. Aromatic protons (6.5–8.0 ppm) and pyrrolidine carbonyl signals (~170–175 ppm) are diagnostic .
  • IR : Key peaks include C=O stretches (1650–1750 cm1^{-1}) and N-H bending (1550–1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+^+ = 467.18; observed ±0.005 Da) .

Basic: How can computational modeling predict the reactivity of this compound?

Q. Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
  • Molecular Dynamics : Simulate solvation effects in water/DMSO to assess stability and aggregation tendencies .
  • Docking Studies : AutoDock Vina predicts binding affinity to target proteins (e.g., kinases or GPCRs) by docking the compound into active sites .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Q. Methodological Answer :

  • Variable Substituents : Synthesize analogs with modified methoxy groups (e.g., 3,4-dihydroxy or halogenated phenyl) and assess bioactivity .
  • Biological Assays : Test derivatives against target enzymes (e.g., IC50_{50} measurements via fluorescence assays) and correlate with steric/electronic parameters (Hammett constants, logP) .
  • Data Analysis : Use multivariate regression (e.g., PLS) to identify critical substituents affecting potency .

Advanced: How to resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?

Q. Methodological Answer :

  • Statistical Design of Experiments (DoE) : Apply factorial design to test variables (e.g., pH, temperature) and identify confounding factors .
  • Reproducibility Checks : Validate assays with positive/negative controls and replicate experiments across labs .
  • Meta-Analysis : Compare datasets using tools like PCA to isolate outliers or batch effects .

Advanced: What mechanistic studies elucidate the compound’s role in inhibiting enzymatic targets?

Q. Methodological Answer :

  • Kinetic Studies : Measure KmK_m and VmaxV_{max} under varying substrate/inhibitor concentrations to determine inhibition type (competitive/non-competitive) .
  • Isotopic Labeling : Use 18^{18}O-labeled carbonyl groups to track bond cleavage via mass spectrometry .
  • X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., cytochrome P450) to resolve binding modes .

Advanced: How to optimize solubility and bioavailability without compromising activity?

Q. Methodological Answer :

  • Salt Formation : Screen counterions (e.g., HCl, sodium) via pH-solubility profiling .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance permeability, followed by enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes and assess release kinetics using dialysis membranes .

Advanced: What in vitro models are suitable for preliminary toxicity screening?

Q. Methodological Answer :

  • Hepatotoxicity : Use HepG2 cells with MTT assays and CYP3A4 inhibition profiling .
  • Cardiotoxicity : Measure hERG channel blockade via patch-clamp electrophysiology .
  • Genotoxicity : Conduct Ames tests (TA98/TA100 strains) with and without metabolic activation (S9 fraction) .

Advanced: How to investigate regioselectivity in the compound’s synthetic reactions?

Q. Methodological Answer :

  • Isotope Effects : Compare kH/kDk_H/k_D in deuterated solvents to identify rate-determining steps .
  • Computational Transition-State Analysis : Locate energy barriers for competing pathways (e.g., N- vs. O-alkylation) using QM/MM simulations .
  • Trapping Intermediates : Use low-temperature NMR (-80°C) to detect reactive intermediates (e.g., enolates) .

Advanced: How to validate stereochemical purity in enantiomeric derivatives?

Q. Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/ethanol (90:10) to resolve enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated curves for absolute configuration .
  • X-ray Diffraction : Solve crystal structures of diastereomeric salts (e.g., tartaric acid derivatives) .

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